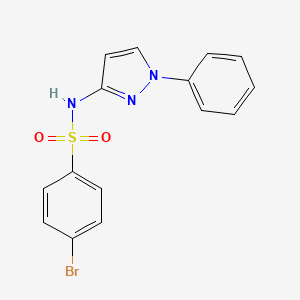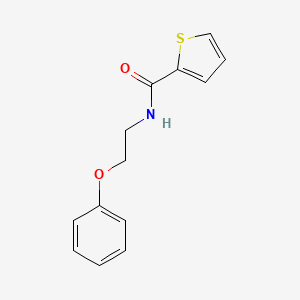![molecular formula C17H15N3O2 B6113705 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B6113705.png)
N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring, a methoxy group, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzohydrazide and 1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization from ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
The compound also interacts with cellular signaling pathways, such as the NF-κB and STAT3 pathways, which play crucial roles in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(1-Benzyl-1H-indol-3-yl)methylene]-4-hydroxy-3-methoxybenzohydrazide: This compound has a similar structure but with a benzyl group instead of a hydrogen atom at the indole ring.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a biphenyl group instead of an indole ring.
The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-8-6-12(7-9-14)17(21)20-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGFTJRCAGHJN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)

![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![N-(3-CHLOROPHENYL)-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE](/img/structure/B6113669.png)
![6-ETHYL 8-METHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B6113681.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ETHYL 4-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE](/img/structure/B6113689.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
